![molecular formula C5H4BrFN2O2S B2752762 6-Bromo-2-fluoropyridine-3-sulfonamide CAS No. 2171989-81-2](/img/structure/B2752762.png)
6-Bromo-2-fluoropyridine-3-sulfonamide
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Overview
Description
“6-Bromo-2-fluoropyridine-3-sulfonamide” is a chemical compound with the CAS Number: 2171989-81-2 . It has a molecular weight of 255.07 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H4BrFN2O2S/c6-4-2-1-3 (5 (7)9-4)12 (8,10)11/h1-2H, (H2,8,10,11)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Sulfonamides
A study focused on the synthesis and characterization of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, a compound structurally similar to 6-Bromo-2-fluoropyridine-3-sulfonamide, highlights the chemical versatility of sulfonamides. The research demonstrated the process of amidation and provided insights into the physicochemical properties through X-ray diffraction, density functional theory (DFT) calculations, and vibrational frequency analyses (Deng et al., 2021).
Environmental Applications
Sulfonamide derivatives, including fluorotelomer sulfonamides, have been studied for their environmental behavior and degradation. For instance, the aerobic biodegradation of fluorotelomer-based aqueous film-forming foam components, such as 6:2 fluorotelomer sulfonamide alkylbetaine (FTAB), leads to the formation of perfluoroalkyl carboxylates, a process significant for understanding the environmental impact and degradation pathways of these substances (D’Agostino & Mabury, 2017).
Pharmaceutical and Biomedical Applications
Sulfonamides have been extensively researched for their pharmacological applications. Protease inhibitors based on the sulfonamide framework have shown potential as anticancer, anti-inflammatory, and antiviral agents. The structural versatility of sulfonamides allows for the inhibition of various enzymes, including matrix metalloproteases (MMPs) and tumor necrosis factor-α converting enzyme (TACE), highlighting their significance in the development of new therapeutic agents (Supuran et al., 2003).
Material Science Applications
The reactivity and functional group compatibility of sulfonamide derivatives have been exploited in material science for the synthesis of novel compounds and materials. For example, the efficient and scalable synthesis of pyridine sulfonamides from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide demonstrates the utility of sulfonamides in constructing complex molecular architectures (Emura et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, in general, are competitive inhibitors of bacterial dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (paba) into dihydropteroic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to a decrease in bacterial growth and proliferation .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth and proliferation due to its interference with folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally affect the stability and efficacy of chemical compounds .
properties
IUPAC Name |
6-bromo-2-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMNNSLLSQKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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